N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide
CAS No.: 2034330-30-6
Cat. No.: VC7754394
Molecular Formula: C15H13NO3S2
Molecular Weight: 319.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034330-30-6 |
|---|---|
| Molecular Formula | C15H13NO3S2 |
| Molecular Weight | 319.39 |
| IUPAC Name | N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C15H13NO3S2/c17-14(11-3-6-20-8-11)16-10-15(18,12-4-7-21-9-12)13-2-1-5-19-13/h1-9,18H,10H2,(H,16,17) |
| Standard InChI Key | ZANAUTOKVZITBX-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C(CNC(=O)C2=CSC=C2)(C3=CSC=C3)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure features a central ethyl backbone substituted with:
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A hydroxyl group (-OH) at the C2 position
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Furan-2-yl and thiophen-3-yl moieties attached to the same carbon
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A thiophene-3-carboxamide group linked via the nitrogen atom .
This arrangement creates a stereogenic center at C2, imparting chirality that may influence biological interactions. The presence of multiple heterocycles (furan, thiophene) and polar functional groups (hydroxyl, carboxamide) enhances its potential for hydrogen bonding and π-π stacking interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 2034330-30-6 |
| IUPAC Name | N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]thiophene-3-carboxamide |
| Molecular Formula | C<sub>15</sub>H<sub>13</sub>NO<sub>3</sub>S<sub>2</sub> |
| Molecular Weight | 319.39 g/mol |
| SMILES | C1=COC(=C1)C(CNC(=O)C2=CSC=C2)(C3=CSC=C3)O |
| InChIKey | ZANAUTOKVZITBX-UHFFFAOYSA-N |
Synthesis and Characterization
Proposed Synthetic Pathways
While no documented synthesis exists for this specific compound, analogous routes for related carboxamide-thiophene derivatives suggest a multi-step approach:
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Formation of the Ethyl Backbone:
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Condensation of furan-2-carbaldehyde with thiophen-3-ylmagnesium bromide to yield a secondary alcohol intermediate.
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Subsequent nucleophilic substitution to introduce the aminoethyl group.
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Carboxamide Formation:
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR would resolve signals for the furan (δ 6.3–7.4 ppm), thiophene (δ 7.1–7.8 ppm), and carboxamide (δ 2.8–3.2 ppm for NH).
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Infrared Spectroscopy (IR): Stretching vibrations for -OH (~3200 cm<sup>-1</sup>), amide C=O (~1650 cm<sup>-1</sup>), and aromatic C-H (~3050 cm<sup>-1</sup>) .
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Mass Spectrometry (MS): Molecular ion peak at m/z 319.39 with fragmentation patterns corresponding to furan, thiophene, and carboxamide losses.
Physicochemical Properties
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyl and carboxamide groups .
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Lipophilicity: Calculated logP ≈ 2.1 (using Molinspiration), indicating moderate membrane permeability.
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Acid-Base Behavior: The hydroxyl group (pKa ~10) and amide (pKa ~0.5) render the compound zwitterionic at physiological pH .
Biological Activity and Hypothetical Applications
Material Science Applications
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Organic Electronics: Thiophene’s conjugated π-system could enable use in organic field-effect transistors (OFETs) .
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Coordination Chemistry: The hydroxyl and carboxamide groups may act as ligands for transition metals, forming catalytic complexes.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Analogous Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| N-(2-Hydroxyethyl)furan-2-carboxamide | C<sub>7</sub>H<sub>9</sub>NO<sub>3</sub> | Lacks thiophene moieties |
| 5-(Thiophen-3-yl)furan | C<sub>8</sub>H<sub>6</sub>OS<sub>2</sub> | No carboxamide or hydroxyl group |
| Thiophene-3-carboxamide | C<sub>5</sub>H<sub>5</sub>NOS | Simpler structure without fused rings |
The target compound’s combination of two thiophene rings, furan, and hydroxyl-carboxamide groups enhances its potential bioactivity compared to simpler analogs.
Research Gaps and Future Directions
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Synthetic Optimization: Developing efficient, scalable routes with stereochemical control.
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Biological Screening: Testing against microbial panels, cancer cell lines, and kinase assays.
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ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.
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Crystallographic Studies: Resolving 3D structure to guide drug design.
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